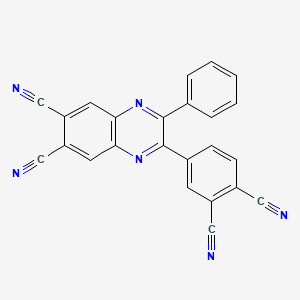
1,7-Dibenzylpurin-6-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Dibenzylpurin-6-imine is a chemical compound with the molecular formula C19H17N5. It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature. The compound is characterized by the presence of two benzyl groups attached to the purine ring, specifically at positions 1 and 7, and an imine group at position 6. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dibenzylpurin-6-imine typically involves the following steps:
Starting Materials: The synthesis begins with purine as the core structure.
Benzylation: The purine is subjected to benzylation at positions 1 and 7. This can be achieved using benzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Formation of Imine: The benzylated purine is then reacted with an appropriate amine to introduce the imine group at position 6. This step often requires the use of an acid catalyst to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,7-Dibenzylpurin-6-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine group can be reduced to form amines.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Substitution reactions may require the use of strong bases or acids, depending on the desired functional group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imine group may yield oxides, while reduction may yield amines.
Aplicaciones Científicas De Investigación
1,7-Dibenzylpurin-6-imine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,7-Dibenzylpurin-6-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyl groups may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
1,7-Dibenzyltheophylline: A derivative of theophylline with similar benzyl groups.
1,7-Dibenzylxanthine: A xanthine derivative with benzyl groups at positions 1 and 7.
Uniqueness
1,7-Dibenzylpurin-6-imine is unique due to the presence of the imine group at position 6, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of benzyl groups and the imine functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
4189-92-8 |
|---|---|
Fórmula molecular |
C19H17N5 |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
1,7-dibenzylpurin-6-imine |
InChI |
InChI=1S/C19H17N5/c20-18-17-19(21-13-23(17)11-15-7-3-1-4-8-15)22-14-24(18)12-16-9-5-2-6-10-16/h1-10,13-14,20H,11-12H2 |
Clave InChI |
VIBVRYJYWCWCNU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C=NC3=C2C(=N)N(C=N3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


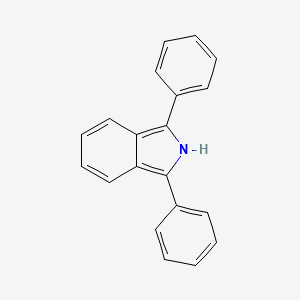
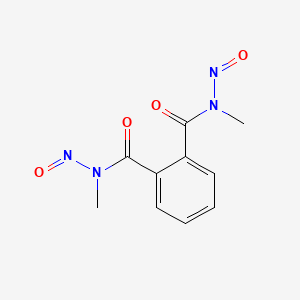
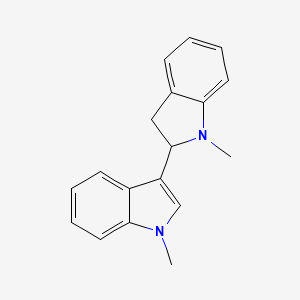
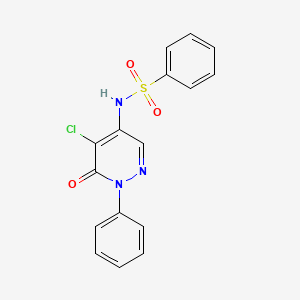
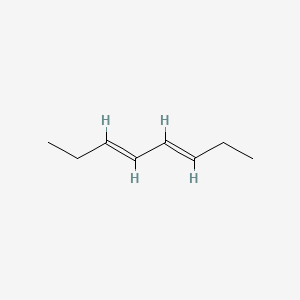
![4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2,4-dimethylpentan-3-yl)benzamide](/img/structure/B14166477.png)
![[5-(2,4-Dioxopyrimidin-1-yl)-3,4-bis(methylsulfonyloxy)oxolan-2-yl]methyl methanesulfonate](/img/structure/B14166483.png)
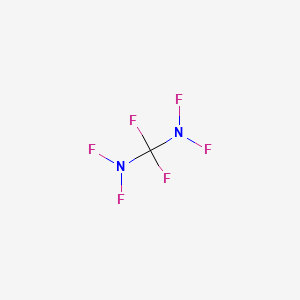
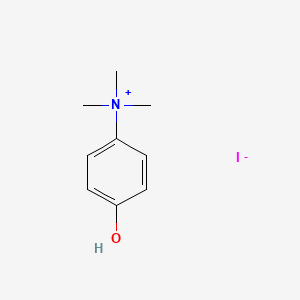
![2-[Methyl-(7-propan-2-yl-10-thia-8,13,15-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),7,11(16),12,14-hexaen-12-yl)amino]ethanol](/img/structure/B14166500.png)
![Propanoic acid, 2-[(4-methylphenyl)hydrazono]-](/img/structure/B14166513.png)
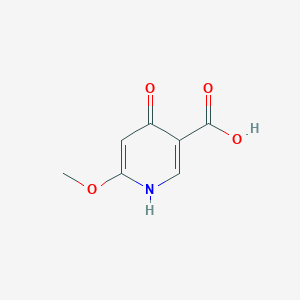
![1-[(4-Bromophenyl)methyl]pyridin-1-ium](/img/structure/B14166523.png)
